REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:5]=[C:6](Br)[CH:7]=1.C([Sn](CCCC)(CCCC)[C:18]1[CH:19]=[N:20][CH:21]=[CH:22][CH:23]=1)CCC.[OH-].[Na+]>C1(C)C(C)=CC=CC=1.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[N:20]1[CH:21]=[CH:22][CH:23]=[C:18]([C:6]2[CH:5]=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:3]=[C:2]([NH2:1])[CH:7]=2)[CH:19]=1 |f:2.3,5.6.7.8.9|
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Name
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Quantity
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1.12 g
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Type
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reactant
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Smiles
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NC=1C=C(C=C(C1)Br)C(F)(F)F
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Name
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|
Quantity
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2 g
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Type
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reactant
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Smiles
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C(CCC)[Sn](C=1C=NC=CC1)(CCCC)CCCC
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Name
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Quantity
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30 mL
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Type
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solvent
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Smiles
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C=1(C(=CC=CC1)C)C
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Name
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Quantity
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100 mL
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
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Quantity
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1.16 g
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Type
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catalyst
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Smiles
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[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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140 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture is then cooled
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Type
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CUSTOM
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Details
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purged with air for 2 hours
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Duration
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2 h
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Type
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ADDITION
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Details
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The resulting mixture is then diluted with ethylacetate (200 mL)
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Type
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FILTRATION
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Details
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filtered
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Type
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WASH
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Details
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The organic phase is then sequentially washed with water (2×80 mL) and saturated aqueous sodium chloride (1×80 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried (MgSO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
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the solvent is evaporated off under reduced pressure
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Type
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CUSTOM
|
Details
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to yield the crude product which
|
Type
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CUSTOM
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Details
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is purified by column chromatography (silica gel, eluent ethyl acetate)
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Name
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|
Type
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product
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Smiles
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N1=CC(=CC=C1)C=1C=C(C=C(C1)N)C(F)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |